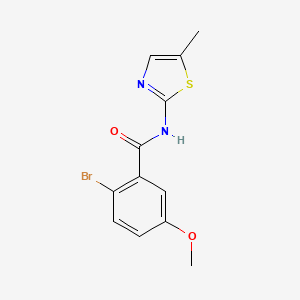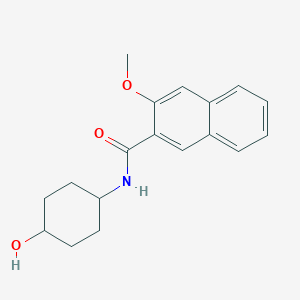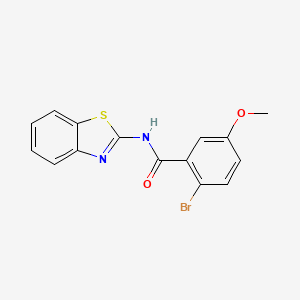
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BBM-928 is a chemical compound that belongs to the class of benzothiazole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. BBM-928 has been synthesized through a multi-step process, which involves the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent.
Mecanismo De Acción
The mechanism of action of BBM-928 is not fully understood. However, it has been suggested that BBM-928 exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. BBM-928 has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BBM-928 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. BBM-928 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBM-928 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Furthermore, BBM-928 has been shown to possess various biological activities, which makes it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, there are also limitations to using BBM-928 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for BBM-928 research. One potential application is in the development of novel anti-inflammatory drugs. BBM-928 has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the development of novel anti-cancer drugs. BBM-928 has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of various types of cancer. Furthermore, BBM-928 has been found to possess antibacterial properties, which makes it a potential candidate for the development of novel antibiotics.
Métodos De Síntesis
The synthesis of BBM-928 involves several steps, including the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain BBM-928 in its pure form.
Aplicaciones Científicas De Investigación
BBM-928 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BBM-928 has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-9-6-7-11(16)10(8-9)14(19)18-15-17-12-4-2-3-5-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQNEPUERZJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
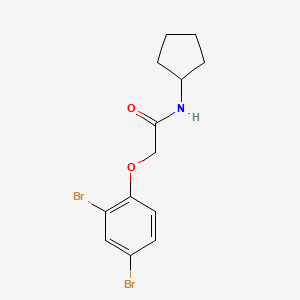
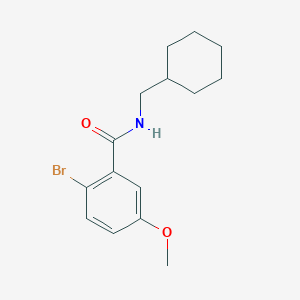

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
